![molecular formula C19H13BrO2 B14364490 4'-Bromobiphenyl-4-yl benzoate CAS No. 94375-26-5](/img/no-structure.png)
4'-Bromobiphenyl-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromobiphenyl-4-yl benzoate is an organic compound with the molecular formula C19H13BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a benzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-yl benzoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 4’-Bromobiphenyl-4-yl benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Bromobiphenyl-4-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzoate group can undergo oxidation to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
4’-Bromobiphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Wirkmechanismus
The mechanism of action of 4’-Bromobiphenyl-4-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzoate group play crucial roles in binding to these targets, influencing biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and signaling pathways .
Similar Compounds:
Methyl 4-(4-bromophenyl)benzoate: Similar structure but with a methyl ester group instead of a benzoate group.
4-Bromobiphenyl: Lacks the benzoate group, making it less reactive in certain chemical reactions.
4-Benzoyl-4’-bromobiphenyl: Contains a benzoyl group instead of a benzoate group, leading to different reactivity and applications.
Uniqueness: 4’-Bromobiphenyl-4-yl benzoate is unique due to its combination of a bromine atom and a benzoate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications .
Eigenschaften
94375-26-5 | |
Molekularformel |
C19H13BrO2 |
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
[4-(4-bromophenyl)phenyl] benzoate |
InChI |
InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H |
InChI-Schlüssel |
RGPNGUWAEKRPGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.